2,2'-Dithiobis(5-nitropyridine)

Catalog No.
S578239
CAS No.
2127-10-8
M.F
C10H6N4O4S2
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(5-nitropyridine)

CAS Number

2127-10-8

Product Name

2,2'-Dithiobis(5-nitropyridine)

IUPAC Name

5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine

Molecular Formula

C10H6N4O4S2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H

InChI Key

ROUFCTKIILEETD-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]

Synonyms

2,2'-dithio-bis(5-nitropyridine), 2,2'-dithiobis(5-nitropyridine), 2,2-DNP, DTBNP

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]

Cysteine-Activating Reagent:

DTNP finds application as a tool to activate cysteine residues in proteins. Disulfide bonds play a crucial role in protein structure and function. DTNP cleaves these bonds, converting the disulfide group (-S-S-) of cysteine to a free sulfhydryl group (-SH). This allows researchers to study the impact of activated cysteine on protein structure, function, and interactions with other molecules. A study published in the Journal of Biological Chemistry demonstrates the use of DTNP to activate cysteine residues in G protein-coupled receptors, enabling further investigation of their NMR properties [].

Deprotecting Agent for Selenocysteine-Containing Peptides:

DTNP's ability to cleave disulfide bonds extends to selenocysteine, a rare amino acid containing selenium instead of sulfur. This property makes DTNP valuable in deprotection assays for peptides containing selenocysteine. By cleaving the selenocysteine's disulfide bond with its protecting group, DTNP facilitates the analysis and manipulation of these unique peptides [].

2,2'-Dithiobis(5-nitropyridine) (DTNP) is a synthetic organic compound with the chemical formula C₁₀H₆N₄O₄S₂. It is a yellow solid that finds application primarily as a research tool in chemistry and biochemistry [].


Molecular Structure Analysis

The structure of DTNP consists of two 5-nitropyridine rings connected by a central disulfide bond (S-S). The presence of the nitro groups (NO₂) makes the molecule aromatic and electron-withdrawing. The key features of the structure include:

  • Disulfide bond: This bond is responsible for DTNP's reactivity with cysteine residues, as it readily undergoes thiol-disulfide exchange reactions [].
  • Nitro groups: These electron-withdrawing groups enhance the acidity of the nearby hydrogens in the pyridine rings, making them good leaving groups [].

Chemical Reactions Analysis

DTNP is primarily involved in thiol-disulfide exchange reactions with cysteine residues in peptides. Here's the breakdown of the key reaction:

  • Deprotection of Cysteine:

Protected Cysteine (R-SH) + DTNP → Cysteine (HS-CH₂) + DTNP (reduced form) + R-S-S-CH₂ (cleaved protecting group) []

In this reaction, the thiol group (SH) of the cysteine attacks the disulfide bond in DTNP. This cleaves the protecting group (R) from the cysteine and forms a new disulfide bond with the cleaved protecting group. The reduced form of DTNP (containing a sulfhydryl group, -SH) is a byproduct.


Physical And Chemical Properties Analysis

  • Melting point: 173-175 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in methanol, ethanol, DMF, and slightly soluble in water []
  • Stability: Stable at room temperature, light sensitive []

DTNP's mechanism of action relies on its ability to undergo thiol-disulfide exchange with cysteine residues. The electron-withdrawing nitro groups in DTNP make the disulfide bond more susceptible to nucleophilic attack by the thiol group of cysteine. This leads to the cleavage of the protecting group from the cysteine and the formation of a new disulfide bond with DTNP.

DTNP can be a respiratory irritant and may cause skin and eye irritation upon contact []. It is recommended to handle DTNP with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2127-10-8

Wikipedia

2,2'-Dithiobis(5-nitropyridine)

Dates

Modify: 2023-08-15
Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology
Chatterjee et al. Disulfide-directed histone ubiquitylation reveals plasticity in hDot1L activation. Nature Chemical Biology, doi: 10.1038/nchembio.315, published online 7 March 2010 http://www.nature.com/naturechemicalbiology

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